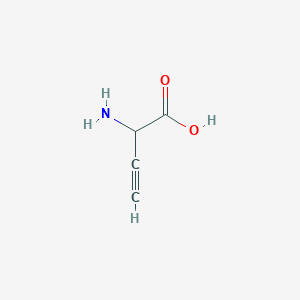
(3R,5S)-3,5-diethylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-diethylthian-4-one is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions. The presence of these chiral centers makes it an interesting subject for stereoselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-diethylthian-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of diketones using biocatalysts. For example, diketoreductases can be employed to achieve high enantioselectivity in the reduction process . The reaction conditions typically involve the use of NADH or NADPH as cofactors and are carried out in aqueous buffer solutions at pH values ranging from 6.0 to 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-diethylthian-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reduction reactions often involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(3R,5S)-3,5-diethylthian-4-one has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique stereochemistry makes it valuable for studying enzyme-catalyzed reactions and stereoselective synthesis .
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-diethylthian-4-one involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- (3R,5S)-3,5-dimethylpiperidin-1-ylcarbonyl
Uniqueness
Compared to similar compounds, (3R,5S)-3,5-diethylthian-4-one stands out due to its specific stereochemistry and the presence of ethyl groups at the 3rd and 5th positions. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16OS |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
(3R,5S)-3,5-diethylthian-4-one |
InChI |
InChI=1S/C9H16OS/c1-3-7-5-11-6-8(4-2)9(7)10/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
QHTJWVTWGBVJQM-OCAPTIKFSA-N |
Isomeric SMILES |
CC[C@H]1CSC[C@H](C1=O)CC |
Canonical SMILES |
CCC1CSCC(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


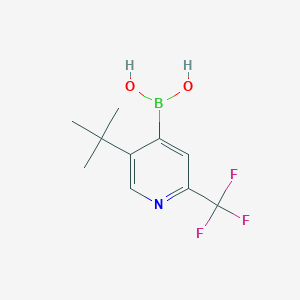
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
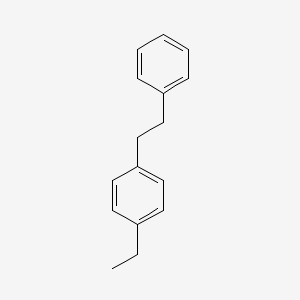
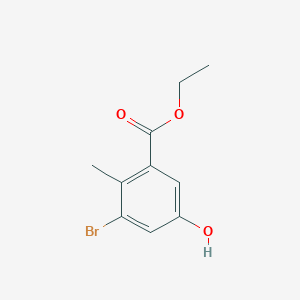
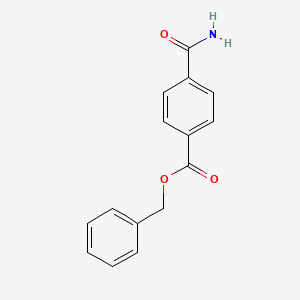
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
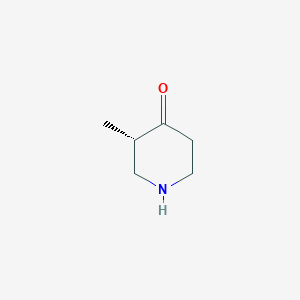
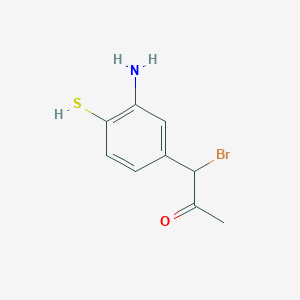
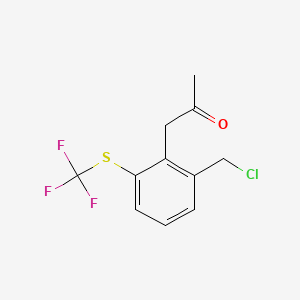
![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
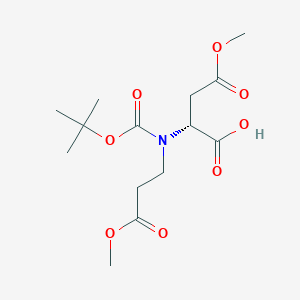
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
